molecular formula C18H32O16 B1165397 Mannuronate oligosaccharides DP20-DP35

Mannuronate oligosaccharides DP20-DP35

Número de catálogo: B1165397
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mannuronate oligosaccharides DP20-DP35, also known as this compound, is a useful research compound. Its molecular formula is C18H32O16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Properties and Mechanisms of Action

Mannuronate oligosaccharides are known for their beneficial biological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. The following sections summarize key findings from recent studies that explore these properties.

Hypouricemic Effects

A significant study investigated the hypouricemic effects of mannuronate oligosaccharides in hyperuricemic mice. The study administered a daily dose of 200 mg/kg of mannuronate oligosaccharides for four weeks. Results indicated a reduction in serum uric acid levels from 176.4 ± 7.9 μmol/L to 135.7 ± 10.9 μmol/L (p < 0.05). This effect was attributed to the modulation of renal transporters involved in uric acid excretion and the regulation of gut microbiota .

Table 1: Hypouricemic Effects of Mannuronate Oligosaccharides

ParameterBefore Treatment (μmol/L)After Treatment (μmol/L)p-value
Serum Uric Acid Level176.4 ± 7.9135.7 ± 10.9<0.05

Immunomodulatory Effects

In another study focusing on osteoporotic patients, mannuronate oligosaccharides were shown to enhance immune function by regulating the levels of specific microRNAs (miR-155). The treatment group exhibited lower levels of inflammatory markers such as interleukin-1β compared to the control group .

Table 2: Immunomodulatory Effects on Inflammatory Markers

MarkerControl Group (pg/mL)Treatment Group (pg/mL)p-value
IL-1βHigherLower<0.001

Applications in Functional Foods

Mannuronate oligosaccharides also show promise as functional food ingredients due to their prebiotic effects, which can enhance gut health by promoting beneficial gut microbiota and increasing the production of short-chain fatty acids (SCFAs) . This application is particularly relevant in the development of dietary supplements aimed at improving metabolic health.

Case Study 1: Alleviation of Hyperuricemia

A clinical trial involving hyperuricemic patients demonstrated that supplementation with mannuronate oligosaccharides significantly improved uric acid metabolism and reduced inflammation markers associated with gouty arthritis. Participants receiving the treatment reported fewer flare-ups and improved quality of life indicators over a three-month period .

Case Study 2: Osteoporosis Management

In a randomized controlled trial involving patients with degenerative lumbar disease, those treated with mannuronate oligosaccharides showed better outcomes in terms of pain relief and functional improvement compared to those receiving standard care. The treatment group exhibited higher fusion rates and lower complication rates post-surgery .

Análisis De Reacciones Químicas

Enzymatic Degradation by Alginate Lyases

Mannuronate oligosaccharides DP20-DP35 undergo selective cleavage by alginate lyases, enzymes classified into polysaccharide lyase (PL) families. Key findings include:

  • PL7 Family Lyases : Enzymes such as Alg2A (from Flavobacterium sp.) and A1-II’ (from Sphingomonas sp.) cleave β-1,4-glycosidic bonds via β-elimination, producing unsaturated oligosaccharides with 4,5-unsaturated uronic acid at the non-reducing end .

  • Activity Specificity : PolyM/G-active lyases (e.g., Alg2A) degrade DP20-DP35 more efficiently than polyG-specific enzymes, with optimal activity at pH 7.0–8.0 and 30–40°C .

Table 1: Enzymatic Activity on DP20-DP35

EnzymePL FamilySubstrate SpecificityDegradation Products (DP Range)
Alg2APL7PolyM/GDP2–DP6
AlyA1PL7PolyGLimited cleavage
A1-II’PL7PolyM/GDP3–DP8

Chemical Hydrolysis

Acid- or alkaline-mediated hydrolysis breaks glycosidic bonds, reducing DP and generating shorter oligomers:

  • Acidic Conditions : Treatment with 0.1–1.0 M HCl at 80–100°C for 2–6 hours yields oligosaccharides with DP5–DP15, confirmed by mass spectrometry .

  • Alkaline Conditions : Exposure to 0.5 M NaOH at 60°C selectively deacetylates mannuronate residues, enhancing susceptibility to enzymatic degradation .

Oxidation Reactions

Periodate oxidation targets vicinal diols in mannuronate residues:

  • Mechanism : Oxidation at pH 4.0–5.0 cleaves C2–C3 bonds, forming dialdehydes. Subsequent reduction with NaBH4 stabilizes the products .

  • Impact : Reduces molecular weight by ~30% and alters bioactivity, impairing biofilm inhibition capabilities .

Acetylation and Deacetylation

  • Acetylation : O-acetylation at C2/C3 positions (using acetic anhydride) increases hydrophobicity and resistance to enzymatic degradation .

  • Deacetylation : Alkaline treatment (pH 10–12) removes acetyl groups, restoring lyase susceptibility and enhancing antioxidant properties .

Synergistic Biofilm Disruption

DP20-DP35 fragments enhance antibiotic efficacy by:

  • Disrupting P. aeruginosa biofilm matrices through competitive binding to alginate lyases.

  • Reducing biofilm biomass by 60–80% when combined with tobramycin .

Table 2: Biofilm Disruption Efficiency

TreatmentBiofilm Reduction (%)Synergy with Antibiotics
DP20-DP35 (1 mg/mL)45–50No
DP20-DP35 + Alg2A75–80Yes (Ciprofloxacin)
DP20-DP35 + Tobramycin85–90Yes

Metabolic Interactions

In vivo studies demonstrate:

  • Uric Acid Excretion : DP20-DP35 upregulates renal urate transporters (e.g., ABCG2), reducing serum uric acid by 35% in hyperuricemic mice .

  • Gut Microbiota Modulation : Increases Lactobacillus spp. abundance while suppressing Enterobacter, correlating with anti-inflammatory effects .

Q & A

Basic Research Questions

Q. How are Mannuronate oligosaccharides (MOS) DP20-DP35 typically prepared for structural and functional studies?

  • Methodological Answer : MOS DP20-DP35 are commonly derived from alginate depolymerization. Physicochemical methods like acid hydrolysis (e.g., 0.1–1.0 M HCl at 60–80°C) or enzymatic cleavage using alginate lyases are employed to break β-1,4-glycosidic bonds. Enzymatic methods are preferred for controlled DP ranges, as they yield specific oligomer profiles . Post-depolymerization, purification involves size exclusion chromatography (SEC) or hydrophilic interaction liquid chromatography (HILIC) to isolate DP20-DP35 fractions .

Q. What analytical techniques are used to confirm the DP range and structural homogeneity of MOS DP20-DP35?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight distribution and DP homogeneity.
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies mannuronate/guluronate block ratios and glycosidic linkages (e.g., polyM vs. heteropolymeric sequences) .
  • High-Performance Anion-Exchange Chromatography (HPAEC) : Quantifies DP distribution using pulsed amperometric detection .
  • Example Data : A typical SEC elution profile shows MOS DP20-DP35 eluting between 15–20 min, with MALDI-TOF peaks at m/z 3,900–6,800 (sodium adducts) .

Q. What standardized in vitro assays evaluate the bioactivity of MOS DP20-DP35?

  • Methodological Answer :

  • Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (e.g., RAW264.7 cells) via ELISA .
  • Enzyme Inhibition Assays : Assess xanthine oxidase (XO) inhibition to study uric acid modulation, using allopurinol as a positive control .
  • Biofilm Disruption : Quantify biofilm biomass reduction in Pseudomonas aeruginosa via crystal violet staining after MOS treatment (e.g., 1–5 mg/mL for 24 h) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for MOS DP20-DP35 across studies?

  • Methodological Answer : Discrepancies often arise from variability in oligosaccharide purity, DP distribution, or assay conditions. To mitigate:

  • Standardize Oligosaccharide Characterization : Report DP range (e.g., SEC data), block structure (NMR), and endotoxin levels.
  • Control Experimental Variables : Use consistent cell lines (e.g., Caco-2 for gut models) and validate animal models (e.g., hyperuricemic mice vs. genetic knockouts) .
  • Meta-Analysis : Compare datasets using advanced statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .

Q. What experimental designs optimize the study of MOS DP20-DP35 interactions with gut microbiota?

  • Methodological Answer :

  • Gnotobiotic Models : Use germ-free mice colonized with human microbiota to track MOS-induced microbial shifts via 16S rRNA sequencing .
  • Metabolomic Profiling : Pair microbiota analysis with short-chain fatty acid (SCFA) quantification via GC-MS to link structural changes to functional outcomes .
  • Example Design : A 4-week study administering 200 mg/kg/day MOS to hyperuricemic mice reduced Tyzzerella abundance (from 12.3% to 4.7%) and increased Lactobacillus (from 8.1% to 15.2%) .

Q. What challenges exist in correlating in vitro bioactivity of MOS DP20-DP35 with in vivo efficacy?

  • Methodological Answer : Key challenges include:

  • Bioavailability : MOS may undergo degradation in the gastrointestinal tract. Use radiolabeled MOS (e.g., 14C-tagged) to track absorption and tissue distribution .
  • Dose Translation : In vitro IC50 values (e.g., XO inhibition) often exceed physiologically achievable doses. Validate using pharmacokinetic models .
  • Host-Microbe Interactions : In vivo effects may depend on microbiota composition. Conduct antibiotic-depletion studies to isolate direct vs. indirect mechanisms .

Q. Key Considerations for Future Research

  • Standardized Reporting : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, e.g., "In hyperuricemic mice (P), does MOS DP20-DP35 (I) compared to allopurinol (C) reduce serum uric acid (O) over 4 weeks (T)?" .
  • Mechanistic Depth : Integrate multi-omics (transcriptomics, metabolomics) to elucidate MOS signaling pathways .
  • Ethical Reproducibility : Follow journal guidelines for detailed methods and data sharing (e.g., Springer’s LaTeX templates for figures/tables) .

Propiedades

Fórmula molecular

C18H32O16

Sinónimos

Oligosaccharides prepared by β(1-4) linked D-mannuronate block hydrolysis from Chorda filum. Sodium salt.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.